ethyl 4-chlorobutanimidate
Description
Ethyl 4-chlorobutanimidate (CAS No. 89224-42-0, C₆H₁₃Cl₂NO, molecular weight 186.08 g/mol) is an imidate ester characterized by a 4-chlorobutyl backbone and an ethyl ester group. It is commonly synthesized via the reaction of 3-chlorobutanenitrile with ethanol under acidic conditions, followed by HCl gas treatment to form the hydrochloride salt . This compound is widely used in organic synthesis, particularly in cyclization reactions to generate nitrogen-containing heterocycles such as pyrroloimidazoles . Its reactivity stems from the electron-withdrawing chlorine atom and the nucleophilic imidate group, enabling participation in tandem cyclizations and nucleophilic substitutions.
Properties
IUPAC Name |
ethyl 4-chlorobutanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFICYZPRJIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 4-chlorobutanimidate can be synthesized through the condensation of ethyl 4-oxobutanoate with glycinamide hydrochloride . This reaction forms the basis of a one-pot industrial method for the preparation of tetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-dione . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the condensation process.
Chemical Reactions Analysis
Ethyl 4-chlorobutanimidate undergoes various types of chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a nucleophile can lead to the formation of substituted imidates .
Scientific Research Applications
Ethyl 4-chlorobutanimidate is utilized in scientific research for its diverse properties. It finds applications in organic synthesis, where it is used as a building block for the synthesis of more complex molecules. In pharmaceutical development, it is used to create compounds with potential therapeutic effects. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobutanimidate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it attacks electrophilic centers to form new bonds . The specific pathways and targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of ethyl 4-chlorobutanimidate, highlighting differences in substituents, reactivity, and applications:
Key Research Findings
- Cyclization Efficiency : this compound reacts with 2,2-dimethoxyethanamine to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in >70% yield, outperforming methyl analogues in reaction rates and yields .
- Thermal Stability : The ethyl derivative decomposes above 200°C, whereas mthis compound hydrochloride remains stable up to 250°C, attributed to stronger crystal lattice interactions .
Biological Activity
Ethyl 4-chlorobutanimidate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its biological activity has been investigated for potential applications in drug development and enzymatic reactions. This article summarizes the findings related to its biological activity, including synthesis methods, enzymatic interactions, and relevant case studies.
This compound is characterized by its chemical structure, which can be represented as follows:
- Molecular Formula : C6H10ClN
- CAS Number : 14794-31-1
- Molecular Weight : 145.60 g/mol
Synthesis and Enzymatic Activity
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with amines under controlled conditions. Recent studies have explored its use as a substrate in enzymatic reactions, particularly focusing on its reduction by various microbial strains.
Case Study: Enzymatic Reduction
A notable study investigated the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using recombinant Escherichia coli strains co-expressing aldehyde reductase and glucose dehydrogenase genes. The results indicated that:
- Yield : The reaction achieved a yield of over 90% for the product ethyl (R)-4-chloro-3-hydroxybutanoate [(R)-CHBE].
- Kinetic Parameters : The Michaelis-Menten constant () was found to be 20.9 mM, with a turnover number () of 56.1 s at optimal conditions (pH 7.0 and 30 °C) .
Biological Activity
This compound exhibits various biological activities that are significant for pharmacological applications:
- Antitumor Activity : Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
- Anti-inflammatory Properties : Research has suggested that compounds derived from this compound possess anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .
Comparative Table of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | |
| Ethyl (R)-4-chloro-3-hydroxybutanoate | Anti-inflammatory | |
| Ethyl 4-chloroacetoacetate | Cytotoxic |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation modulation.
Q & A
Q. What are the critical parameters to optimize the synthesis of ethyl 4-chlorobutanimidate, and how can researchers systematically evaluate them?
- Methodological Answer :
Key variables include reaction temperature, molar ratios of reagents (e.g., 4-chlorobutanenitrile to ethanol), catalyst selection (e.g., HCl gas vs. Lewis acids), and solvent polarity. Use a factorial Design of Experiments (DOE) to assess interactions between variables. For example, varying temperature (25–60°C) and catalyst concentration (1–5 mol%) while monitoring yield via GC-MS or HPLC. Include control experiments to isolate the effect of each parameter. Raw data (e.g., time-yield curves) should be tabulated in appendices, while processed trends (e.g., Arrhenius plots) belong in the main text .
Q. What standard analytical techniques are essential to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), imidate group (δ 3.8–4.0 ppm for N–CH₂), and chlorine proximity effects on neighboring protons.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 150.6) and fragmentation patterns (e.g., loss of Cl⁻ or ethoxy groups).
- IR Spectroscopy : Identify C=N stretches (~1640 cm⁻¹) and ester C=O (~1720 cm⁻¹).
Document instrument parameters (e.g., NMR field strength, MS ionization mode) for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodological Answer :
- Scenario : Discrepancies in imidate group geometry (e.g., NMR suggests free rotation, while X-ray shows planar configuration).
- Resolution : Perform variable-temperature NMR to assess rotational barriers. Compare computational models (DFT-optimized structures) with crystallographic data. If inconsistencies persist, re-examine sample purity (e.g., polymorphic forms) or solvent effects on crystallization .
Q. What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace ¹H with ²H at the imidate α-carbon to probe rate-determining steps.
- Computational Studies : Use density functional theory (DFT) to map transition states and compare activation energies for SN1 vs. SN2 pathways.
- Trapping Intermediates : Introduce scavengers (e.g., D₂O for carbocation detection) during reactions. Validate via LC-MS or in-situ IR .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodological Answer :
Conduct accelerated stability studies by exposing the compound to:
Q. What statistical approaches are recommended to address reproducibility challenges in multi-step syntheses involving this compound?
- Methodological Answer :
- Intra- and Inter-Lab Comparisons : Replicate syntheses across three independent labs using identical protocols. Apply ANOVA to identify variance sources (e.g., reagent batches, operator technique).
- Control Charts : Track critical quality attributes (e.g., yield, purity) over time to detect systemic errors.
- Meta-Analysis : Compare published data to identify outliers or methodological biases (e.g., solvent purity thresholds) .
Q. How can computational modeling enhance the design of this compound-based prodrugs?
- Methodological Answer :
- Molecular Docking : Screen imidate derivatives against target enzymes (e.g., esterases) using software like AutoDock Vina. Prioritize candidates with favorable binding energies (ΔG < -8 kcal/mol).
- ADMET Prediction : Use QSAR models to predict solubility, permeability, and toxicity. Validate in vitro with Caco-2 cell assays and hepatic microsomal stability tests .
Data Presentation Guidelines
- Raw vs. Processed Data : Include representative raw spectra in appendices; integrate normalized chromatograms or averaged kinetic data in the main text .
- Uncertainty Reporting : Specify confidence intervals (95% CI) for biological assays and standard deviations for triplicate measurements. Use ± notation (e.g., 72.3% ± 1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
